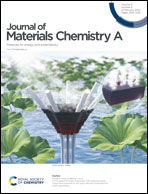Improving the functionality of carbon nanodots: doping and surface functionalization
Journal of Materials Chemistry A Pub Date: 2016-06-27 DOI: 10.1039/C6TA04813G
Abstract
Distinct from conventional carbon nanostructures, such as fullerene, graphene, and carbon nanotubes, carbon nanodots (C-dots) exhibit unique properties such as strong fluorescence, high photostability, chemical inertness, low toxicity, and biocompatibility. Various synthesis routes for C-dots have been developed in the last few years, and now intense research efforts have been focused on improving their functionality. In this aspect, doping and surface functionalization are two major ways to control the chemical, optical, and electrical properties of C-dots. Doping introduces atomic impurities into C-dots to modulate their electronic structure, and surface functionalization modifies the C-dot surface with functional molecules or polymers. In this review, we summarize recent progress in doping and surface functionalization of C-dots for improving their functionality, and offer insight into controlling the properties of C-dots for a variety of applications ranging from biomedicine to optoelectronics to energy.

Recommended Literature
- [1] MIL-88A@polyoxometalate microrods as an advanced anode for high-performance lithium ion batteries†
- [2] Advances in 5-hydroxymethylfurfural production from biomass in biphasic solvents
- [3] Stable lignin-based afterglow materials with ultralong phosphorescence lifetimes in solid-state and aqueous solution†
- [4] Research highlights: natural passive samplers – plants as biomonitors
- [5] General discussion
- [6] Electrospun tailored ZnO nanostructures – role of chloride ions†
- [7] The role of phonons in switchable MOFs: a model material perspective†
- [8] Information-theoretical measures identify accurate low-resolution representations of protein configurational space†
- [9] Perfluoro-tagged, phosphine-free palladium nanoparticles supported on silica gel: application to alkynylation of aryl halides, Suzuki–Miyaura cross-coupling, and Heck reactions under aerobic conditions†
- [10] A perspective on two pathways of photocatalytic water splitting and their practical application systems










